3-Amino-4-anilinobenzene-1-sulfonic acid
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Overview
Description
3-Amino-4-anilinobenzene-1-sulfonic acid is an organic compound with the molecular formula C12H12N2O3S. It is a derivative of benzene, featuring both amino and sulfonic acid functional groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-anilinobenzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the nitration of aniline to form nitroaniline, followed by reduction to the corresponding amine. The sulfonation step is then carried out using sulfuric acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pH to optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its reactivity.
Substitution: Electrophilic substitution reactions are common, where the amino and sulfonic acid groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and catalytic hydrogenation are typical methods.
Substitution Conditions: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products: The reactions typically yield various substituted benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-anilinobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 3-Amino-4-anilinobenzene-1-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets, facilitating processes such as electron transfer and molecular binding. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
- 4-Amino-1,1’-azobenzene-3,4’-disulfonic acid
- 2-Amino-5-(4-sulfophenyl)azo-benzenesulfonic acid
Comparison: 3-Amino-4-anilinobenzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in dye synthesis and other industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-4-anilinobenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11-8-10(18(15,16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNWONYLFMZVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597491 |
Source
|
Record name | 3-Amino-4-anilinobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85776-39-2 |
Source
|
Record name | 3-Amino-4-anilinobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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